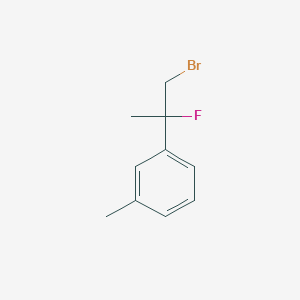

1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-bromo-2-fluoropropan-2-yl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUJWBZTKPLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene, a compound with the chemical formula C10H12BrF, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C10H12BrF

- Molecular Weight : 227.11 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a fluorine atom attached to a propyl group, which is further linked to a methyl-substituted benzene ring.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, the inhibition of Gα12-stimulated SRE.L activity in PC3 cells demonstrated the compound's potential as an anti-cancer agent with low cytotoxicity, as shown in Table 1.

| Compound Name | IC50 (nM) | Cell Viability (up to 100 µM) |

|---|---|---|

| This compound | TBD | <5% inhibition |

| Pirfenidone | >100 | Cytotoxic above 100 µM |

| Nintedanib | 1.3 | Cytotoxic at 10 µM |

Key Findings :

- The compound exhibited an IC50 value that was significantly lower than that of established antifibrotics like pirfenidone and nintedanib, suggesting enhanced potency against certain cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles.

The mechanism by which this compound exerts its biological effects may involve interaction with the Rho GTPase signaling pathway. This pathway is crucial for regulating various cellular processes, including gene transcription related to fibrosis and cancer progression .

Study on Antifibrotic Activity

A study focusing on a series of structurally similar compounds highlighted the antifibrotic potential of derivatives related to this compound. The results indicated that these compounds could effectively inhibit fibrosis-related gene expression without significantly affecting cell viability at concentrations up to 100 µM .

Comparative Analysis with Other Compounds

In comparative studies involving various brominated and fluorinated benzene derivatives, it was found that those with similar structural motifs exhibited varying degrees of biological activity. This suggests that subtle changes in molecular structure can lead to significant differences in efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

The compound 1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene , also known by its CAS number, is a chemical of interest in various scientific research applications. This article will explore its applications in organic synthesis, medicinal chemistry, and materials science, supported by data tables and case studies.

Basic Information

- Molecular Formula : C10H12BrF

- Molecular Weight : 227.11 g/mol

- Density : Approximately 1.5 g/cm³

- Boiling Point : Estimated around 150 °C

- Flash Point : Approximately 52 °C

Structure

The compound features a bromine atom and a fluorinated propyl group attached to a methyl-substituted benzene ring, which contributes to its reactivity and potential applications.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules.

Case Study: Synthesis of Chiral Compounds

In one study, this compound was utilized as a precursor for synthesizing chiral intermediates used in pharmaceuticals. The presence of both bromine and fluorine allows for regioselective reactions that are crucial in creating specific stereoisomers required for drug efficacy.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a building block for developing antifungal and antibacterial agents. The incorporation of halogens (bromine and fluorine) is known to enhance the biological activity of pharmaceutical compounds.

Case Study: Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties when tested against various strains. The fluorine atom contributes to increased lipophilicity, improving cell membrane penetration, which is essential for antimicrobial activity.

Materials Science

This compound can be used in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs). The halogenated structure provides unique electronic properties that can be exploited in electronic applications.

Case Study: OLED Development

In a recent study, derivatives of this compound were integrated into OLED systems, where they improved charge transport properties and stability compared to non-halogenated counterparts. This highlights its potential in the development of next-generation display technologies.

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Enables regioselective reactions |

| Medicinal Chemistry | Building block for antifungal agents | Enhanced biological activity |

| Materials Science | Component in OLEDs and advanced polymers | Improved electronic properties |

Table 2: Comparative Analysis of Halogenated Compounds

| Compound | Antifungal Activity | Synthesis Complexity | Application Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-Bromo-3-fluorobenzene | Moderate | Low | Moderate |

| 1-Bromo-4-fluorobenzene | High | High | High |

Vorbereitungsmethoden

The preparation typically involves the functionalization of a 3-methylbenzene derivative (such as 3-methylacetophenone or related precursors) through halogenation and subsequent fluorination steps. The key challenge is the selective introduction of bromine and fluorine atoms on the propan-2-yl side chain attached to the aromatic ring.

Stepwise Preparation Approach

Starting Material Selection

- 3-Methylbenzene derivatives such as 3-methylacetophenone or 3-methylbenzyl alcohol are common starting points.

- These substrates allow for regioselective functionalization at the benzylic position.

Bromination

- Bromination at the benzylic or alpha position is achieved using bromine or phosphorus tribromide (PBr3).

- For example, treatment of 3-methylacetophenone with bromine in the presence of catalysts like iron(III) bromide can introduce the bromine atom selectively.

- Alternatively, phosphorus tribromide reacts with alcohol groups to substitute hydroxyl with bromine under controlled temperatures (0 °C to room temperature) to prevent side reactions.

Fluorination

- Introduction of the fluorine atom at the 2-position of the propan-2-yl group can be accomplished using electrophilic fluorinating agents or nucleophilic fluorination under carefully controlled conditions.

- Common fluorinating reagents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST).

- The fluorination is typically performed after or concurrently with bromination to achieve the desired 1-bromo-2-fluoropropan-2-yl substitution.

Representative Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | 3-methylacetophenone + Br2, FeBr3 catalyst, solvent | Alpha-bromo-3-methylacetophenone |

| 2 | Grignard Formation | Brominated intermediate + Mg, dry ether | Grignard reagent formation |

| 3 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Introduction of fluorine at 2-position |

| 4 | Workup & Purification | Standard aqueous quench, extraction, distillation | Pure 1-(1-bromo-2-fluoropropan-2-yl)-3-methylbenzene |

This route leverages well-established bromination and fluorination chemistries, with the Grignard intermediate allowing for further functional group transformations if necessary.

Industrial and Laboratory Scale Preparation

- Industrial synthesis employs automated reactors with precise temperature and reagent feed control to maximize yield and purity.

- Use of inert atmospheres (nitrogen or argon) and anhydrous solvents is common to prevent hydrolysis and side reactions.

- Distillation under reduced pressure or chromatographic purification is used to isolate the final product.

Research Findings and Optimization

- The regioselectivity of bromination is influenced by the electronic effects of the methyl group on the benzene ring.

- The presence of the fluorine atom affects the reactivity and stability of the intermediate compounds, requiring optimization of reaction time and temperature.

- Studies show that using phosphorus tribromide with catalytic pyridine at low temperatures yields brominated intermediates with high purity and minimal side products.

- Fluorination efficiency is enhanced by using mild electrophilic fluorinating agents to avoid over-fluorination or decomposition.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C10H12BrF |

| Molecular Weight | 231.1 g/mol |

| Key Reagents | Bromine (Br2), Phosphorus tribromide (PBr3), Selectfluor |

| Typical Solvents | Dry ether, dichloromethane, tetrahydrofuran (THF) |

| Temperature Range | 0 °C to 25 °C (bromination), -70 °C to room temp (fluorination) |

| Catalysts | Iron(III) bromide, pyridine |

| Purification Methods | Distillation under reduced pressure, column chromatography |

| Yield Range | Typically 60-85% depending on scale and conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.